molecular formula C10H10FNO2 B1438920 N-(3-fluoro-4-methoxyphenyl)prop-2-enamide CAS No. 303129-65-9

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide

Cat. No. B1438920
M. Wt: 195.19 g/mol
InChI Key: YMSXRYQMBKBRSV-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide, also known as FMPPEA, is a synthetic amide that has been extensively studied for its various applications in scientific research. It is a colorless, odorless, and non-toxic compound that has been found to be very stable and soluble in various organic solvents. FMPPEA has been used in a variety of research applications, ranging from drug development to the study of biochemical and physiological processes.

Scientific Research Applications

  • PET Radiotracers for Brain Imaging : Compounds structurally similar to N-(3-fluoro-4-methoxyphenyl)prop-2-enamide have been synthesized for use as PET radiotracers. For instance, one study developed a PET radiotracer for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

  • Alzheimer's Disease Research : Analogous compounds have been used in conjunction with PET imaging to quantify serotonin 1A receptor densities in the brains of Alzheimer's disease patients (Kepe et al., 2006).

  • Cancer Research : Certain derivatives of N-(3-fluoro-4-methoxyphenyl)prop-2-enamide have shown potential as selective Met kinase inhibitors, which are relevant in the context of cancer treatment (Schroeder et al., 2009).

  • Material Science and Electrochromism : These compounds are also utilized in material science, particularly in the creation of electrochromic and electrofluorescent materials. A study on polyamides containing bis(diphenylamino)-fluorene units highlighted their potential in this area (Sun et al., 2016).

  • Solar Cell Materials : Derivatives have been synthesized for application in dye-sensitized solar cells, demonstrating improved conversion efficiency due to enhanced intramolecular charge transfer (Anizaim et al., 2020).

  • Pharmacological Studies : Similar compounds have been studied for their pharmacological properties, such as AZD7325, a GABAAα2,3 receptor modulator intended for the treatment of anxiety disorders (Gu et al., 2018).

  • Optical Applications : These compounds are explored for their optical nonlinearity, which is crucial for applications like optical limiting (Shetty et al., 2017).

  • Hepatoprotective Activities : Certain phenolic amides structurally related to N-(3-fluoro-4-methoxyphenyl)prop-2-enamide demonstrated significant hepatoprotective activities against tacrine-induced cytotoxicity in HepG2 cells (Byun et al., 2010).

  • Anticancer Agents : Substituted 2-phenylthiazole-4-carboxamide derivatives, which are structurally similar, have been synthesized as potential cytotoxic agents against various human cancer cell lines (Aliabadi et al., 2010).

  • Corrosion Inhibition in Metals : Acrylamide derivatives related to N-(3-fluoro-4-methoxyphenyl)prop-2-enamide have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions (Abu-Rayyan et al., 2022).

properties

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-3-10(13)12-7-4-5-9(14-2)8(11)6-7/h3-6H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSXRYQMBKBRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methoxyphenyl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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